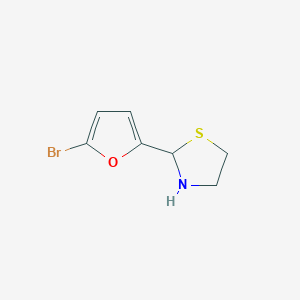

2-(5-Bromofuran-2-yl)-1,3-thiazolidine

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide, which was then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide .Chemical Reactions Analysis

The chemical reactions of similar compounds involve electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation .Scientific Research Applications

Synthesis and Biological Activity

- The synthesis of thiazolidine derivatives, including those structurally similar to 2-(5-Bromofuran-2-yl)-1,3-thiazolidine, has been extensively studied. These compounds are synthesized through various chemical reactions and have been screened for their antimicrobial and analgesic activities. The process typically involves the use of key intermediates like bromoethanone or thiourea, leading to the formation of thiazolidinone derivatives with potential biological activity (Bhovi et al., 2010).

Multicomponent Synthesis

- A multicomponent synthesis method has been developed for creating medicinal scaffolds based on thiazoline, thiazolidinone, and thiazolidinol derivatives. This efficient process involves generating a symmetrical thiourea in situ using a microwave, followed by adding compounds like bromo-1,1,1-trifluoropropan-2-one to produce the desired product (Appalanaidu et al., 2015).

Functionalization and Synthesis Techniques

- Recent studies have explored the functionalization of thiazole derivatives, where reactions with N-bromosuccinimide form compounds like 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazoles. These reactions are used for selective synthesis of methyl-functionalized derivatives, demonstrating the versatility in synthesizing and modifying thiazolidine-based compounds (Litvinchuk et al., 2018).

Antimicrobial Applications

- Thiazolidinone and thiazoline derivatives have shown promising antimicrobial properties. Compounds synthesized from cyano-acetamide intermediates exhibited significant activities against a range of microbial strains, highlighting their potential in antimicrobial applications (Gouda et al., 2010).

Physicochemical Properties and Antibacterial Activity

- The physicochemical properties of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols have been studied. These compounds demonstrate notable antibacterial activity against various bacterial strains, suggesting their competitiveness with broad-spectrum antibiotics like kanamycin (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).

Anticancer Potential

- Some thiazolidinone derivatives have been investigated for their antiproliferative activity against human cancer cell lines. This research indicates the potential of thiazolidin-4-ones as anticancer agents, with certain compounds demonstrating a dose-dependent cytotoxic effect in assays like MTT in various carcinoma cell lines (Chandrappa et al., 2008).

Anticonvulsant Properties

- Thiazolidinone derivatives bearing thiazole groups have been synthesized and tested for their anticonvulsant properties. Some of these compounds exhibited excellent anticonvulsant activity in models like pentylenetetrazole-induced seizures, suggesting their potential as new anticonvulsant agents (Mishchenko et al., 2020).

Mechanism of Action

Target of Action

The primary target of 2-(5-Bromofuran-2-yl)-1,3-thiazolidine is the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor . The AHR can be activated by structurally diverse compounds arising from the environment and the microbiota and host metabolism .

Mode of Action

2-(5-Bromofuran-2-yl)-1,3-thiazolidine acts as a competitive antagonist of AHR . Upon activation by β-naphthoflavone (BNF) or TCDD, it prevents AHR nuclear translocation . This means that it competes with other ligands for binding to the AHR, thereby inhibiting the receptor’s activation and subsequent translocation to the nucleus.

Biochemical Pathways

The modulation of the canonical pathway of AHR occurs during several chronic diseases, and its abrogation might be of clinical interest for metabolic and inflammatory pathological processes . .

Pharmacokinetics

The state-of-the-art of the pharmacodynamic and pharmacokinetic properties of ahr antagonists and cyp1a1 inhibitors have been covered in different in vivo rodent models of disease .

Action Environment

Environmental factors, including the presence of other ligands and the overall cellular environment, can influence the action, efficacy, and stability of 2-(5-Bromofuran-2-yl)-1,3-thiazolidine. For instance, the presence of other AHR ligands could affect the compound’s ability to bind to and inhibit the receptor .

properties

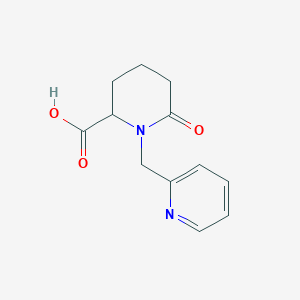

IUPAC Name |

2-(5-bromofuran-2-yl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNOS/c8-6-2-1-5(10-6)7-9-3-4-11-7/h1-2,7,9H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFNWJYJTWVXIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC=C(O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Bromofuran-2-yl)-1,3-thiazolidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.